
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is a compound that features an oxirane (epoxide) ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone typically involves the epoxidation of a chalcone precursor. The chalcone is prepared by the condensation of an appropriate aldehyde and ketone. The epoxidation is then carried out using reagents such as hydrogen peroxide in an alkaline medium at low temperatures (10–15°C) to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents that are cost-effective and environmentally friendly would be preferred for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone can undergo various types of chemical reactions, including:
Nucleophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, hydroxylamine hydrochloride.
Oxidizing Agents: Hydrogen peroxide in alkaline medium.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Hydroxy Pyrazole: Formed by the reaction of the oxirane ring with hydrazine derivatives.
Hydroxy Oxazole: Formed by the reaction of the oxirane ring with hydroxylamine.
Applications De Recherche Scientifique
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer and antimicrobial activities.
Materials Science: The reactivity of the oxirane ring makes it useful in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Propoxyphenyl)(3-(p-tolyl)oxiran-2-yl)methanone
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
Oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone is unique due to the combination of the oxirane and pyrazole rings, which provide a versatile platform for chemical modifications and potential biological activities. The presence of these functional groups allows for a wide range of reactions and applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
117821-30-4 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
oxiran-2-yl-(4-phenyl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C12H10N2O2/c15-12(10-7-16-10)11-9(6-13-14-11)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,13,14) |
Clé InChI |
PLRHAFUEBURSIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(=O)C2=C(C=NN2)C3=CC=CC=C3 |
Solubilité |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


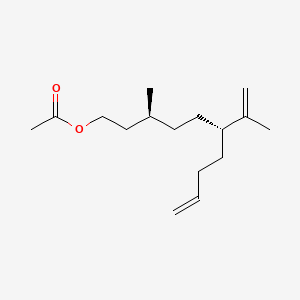

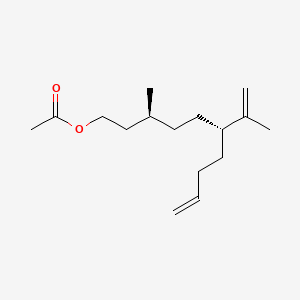
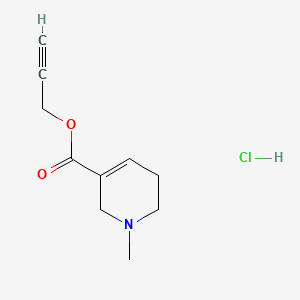




![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
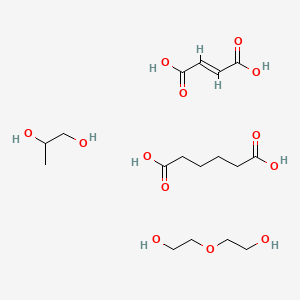
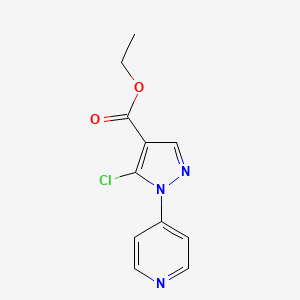

![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)
![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
